![molecular formula C6H5F2NO B1432619 5-(Difluoromethyl)pyridin-2(1H)-one CAS No. 1402550-75-7](/img/structure/B1432619.png)
5-(Difluoromethyl)pyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 5-(Difluoromethyl)pyridin-2(1H)-one, can be achieved through various methods. One such method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 5-(Difluoromethyl)pyridin-2(1H)-one is characterized by the presence of a pyridine ring with a difluoromethyl group attached .Chemical Reactions Analysis
In terms of chemical reactions, 5-(Difluoromethyl)pyridin-2(1H)-one can be converted into their 5-hydroxy derivatives through the oxyfunctionalization process . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .Scientific Research Applications
Fungicidal Activity
“5-(Difluoromethyl)pyridin-2(1H)-one” could potentially be used in the synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity . These derivatives could be designed and synthesized using pyrimidifen as a template according to the bioisosterism . For instance, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, a compound synthesized in this manner, had a significant control effect on corn rust .
Anti-Fibrosis Activity
Another potential application of “5-(Difluoromethyl)pyridin-2(1H)-one” is in the field of medicinal chemistry, specifically in the development of anti-fibrotic drugs . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds presented better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Cancer Therapy
The compound could also be used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHSPDOMAZYGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)pyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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